

initial synthesis and characterization of Ni/Ni3C core-shell structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Initial Synthesis and Characterization of Ni/Ni₃C Core-Shell Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of nickel/nickel carbide (Ni/Ni₃C) core-shell nanostructures. The methodologies detailed herein are based on established chemical solution processes, offering a reproducible approach for obtaining these advanced materials. The potential utility of such core-shell nanoparticles in the realm of drug development is also briefly discussed, highlighting the importance of precise material fabrication and characterization.

Introduction

Ni/Ni₃C core-shell nanoparticles are composite materials that feature a nickel core encapsulated by a nickel carbide shell. This architecture offers a unique combination of properties, including the magnetic characteristics of the nickel core and the chemical stability and catalytic potential of the nickel carbide shell.[1][2] The ability to control the dimensions of the core and the thickness of the shell is crucial for tailoring the material's properties for specific applications.[3] While Ni₃C is metastable, its synthesis in nanoparticle form, particularly as a shell on a nickel core, has been achieved through various methods, including chemical solution routes at relatively low temperatures.[1][4] The non-ferromagnetic nature of Ni₃C allows for the tuning of the overall magnetic properties of the core-shell structure by adjusting the shell's thickness.[1]



Synthesis of Ni/Ni₃C Core-Shell Nanoparticles

A prevalent and effective method for synthesizing Ni/Ni₃C core-shell nanoparticles is through a two-step chemical solution process. This involves the initial synthesis of nickel nanoparticles followed by a carburization step to form the nickel carbide shell.

Experimental Protocol: Two-Step Chemical Solution Synthesis[1]

Part 1: Synthesis of Nickel Nanoparticles (Ni NPs)

- Precursor Solution: Dissolve 0.5 g of nickel chloride hexahydrate (NiCl₂·6H₂O) in 60 mL of deionized water.
- Base Solution: In a separate container, dissolve 1 g of sodium hydroxide (NaOH) in 20 mL of deionized water.
- Reducing Agent: Prepare 20 mL of hydrazine monohydrate (H₄N₂·H₂O).
- Reaction: Mix the three solutions. The solution will turn from light green to blue.
- Formation of Ni NPs: Heat the mixed solution to 60°C and apply ultrasonic treatment for 25 minutes, leading to the formation of black Ni nanoparticles.
- Purification: Collect the nanoparticles and wash them multiple times with acetone and deionized water.
- Storage: Store the purified Ni NPs in acetone.

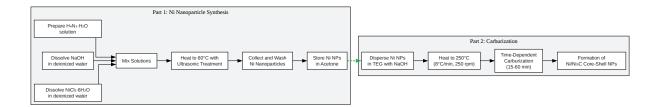
Part 2: Carburization to Form Ni/Ni₃C Core-Shell Structures

- Dispersion: Transfer the prepared Ni NPs into a triethylene glycol (TEG) solution containing a small amount of NaOH.
- Carburization: Heat the solution to 250°C at a rate of 8°C/min while stirring at 250 rpm.
- Time-Controlled Shell Growth: The thickness of the Ni₃C shell is controlled by the duration of the heating process. Samples can be collected at various time points (e.g., 15, 30, 45, and



60 minutes) to achieve different shell thicknesses.[1]

Experimental Workflow for Two-Step Synthesis



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Caption: Workflow for the two-step synthesis of Ni/Ni₃C core-shell nanoparticles.

Characterization of Ni/Ni₃C Core-Shell Structures

A multi-technique approach is essential for the thorough characterization of Ni/Ni₃C core-shell nanoparticles.

Key Characterization Techniques

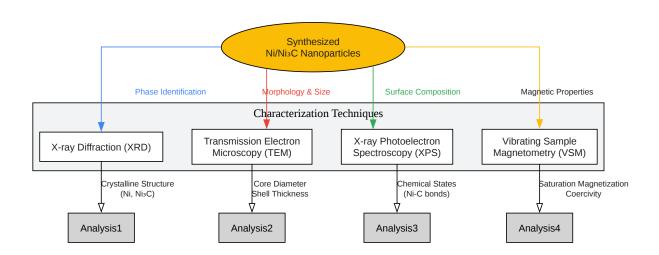
- X-ray Diffraction (XRD): Used to identify the crystalline phases present in the nanoparticles. The diffraction patterns will show peaks corresponding to both face-centered cubic (fcc) Ni and hexagonal Ni₃C. The relative intensity of these peaks can be used to monitor the progression of the carburization process.[1]
- Transmission Electron Microscopy (TEM): Provides direct visualization of the core-shell morphology, allowing for the measurement of the overall particle size and the thickness of



the Ni₃C shell. High-resolution TEM (HRTEM) can be used to examine the crystallinity of the core and shell.[1]

- X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the nanoparticle surface. XPS is crucial for confirming the presence of Ni-C bonds in the Ni₃C shell.[1]
- Vibrating Sample Magnetometry (VSM): Measures the magnetic properties of the nanoparticles, such as saturation magnetization (Ms) and coercivity (Hc). This is particularly important for understanding how the non-ferromagnetic Ni₃C shell affects the magnetic behavior of the Ni core.[1]

Characterization Workflow



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Caption: Workflow for the characterization of Ni/Ni₃C core-shell nanoparticles.

Quantitative Data Summary



The following tables summarize key quantitative data obtained from the characterization of Ni/Ni₃C core-shell nanoparticles synthesized by the chemical solution method.

Table 1: Physical Characteristics

Parameter	Value	Reference
Average Particle Diameter	~120 nm	[1]
Ni₃C Shell Thickness	1 - 4 nm (tunable with time)	[1][3]
Ni Core Structure	Polycrystalline	[1]

Table 2: Magnetic Properties as a Function of Carburization Time[1]

Carburization Time (min)	Ni₃C Shell Thickness (nm)	Saturation Magnetization (Ms) (emu/g)
0 (Pure Ni NPs)	0	46.2
15	0.91	41.6
30	1.41	38.8
45	2.00	37.4
60	2.90	35.8

Relevance to Drug Development

Core-shell nanoparticles are of significant interest in drug delivery and biomedical applications. [5] The nickel core's magnetic properties allow for potential applications in magnetic targeting, enabling the concentration of therapeutic agents at a specific site within the body through the use of an external magnetic field. The nickel carbide shell, on the other hand, can provide a stable and functionalizable surface. This surface can be modified to attach drug molecules, targeting ligands, or biocompatible polymers to improve circulation time and reduce cytotoxicity. While the direct application of Ni/Ni₃C in drug delivery is an emerging area, the principles of core-shell nanostructures are well-established for therapeutic and diagnostic purposes. Further



research is needed to explore the biocompatibility and drug loading/release kinetics of Ni/Ni₃C systems.

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- To cite this document: BenchChem. [initial synthesis and characterization of Ni/Ni3C coreshell structures]. BenchChem, [2025]. [Online PDF]. Available at:
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